Thermal Stability Enhancement in Coiled-Coil Peptides: TFL vs. Leucine
Incorporation of 5,5,5-trifluoroleucine (TFL) into the hydrophobic core of a GCN4-based coiled-coil peptide significantly elevates its thermal denaturation midpoint (Tm) compared to a control peptide containing only natural leucine residues. In one study, a peptide where all four leucine (a position) and three valine (d position) residues were replaced with TFL and 4,4,4-trifluorovaline, respectively, exhibited a dimer melting temperature that was 15 °C higher than a control peptide with a hydrocarbon core [1]. Another study, focusing specifically on substituting leucine residues at the d-positions of the GCN4-p1d leucine zipper peptide with TFL, reported an increase in the midpoint thermal unfolding temperature (Tm) of 13 °C at a peptide concentration of 30 μM [2].
| Evidence Dimension | Thermal Denaturation Midpoint (Tm) |
|---|---|
| Target Compound Data | Tm increase of +15 °C and +13 °C |
| Comparator Or Baseline | Control peptide with natural leucine residues (Tm = baseline) |
| Quantified Difference | ΔTm = +13 °C to +15 °C |
| Conditions | Circular dichroism (CD) spectroscopy; GCN4-p1d peptide at 30 μM concentration; fluorinated coiled-coil peptide at 5-30 μM |
Why This Matters
A 13-15°C increase in Tm is a substantial and verifiable improvement in thermal stability, making TFL a preferred building block for engineering robust protein-based therapeutics and industrial enzymes requiring higher operational temperatures.
- [1] Bilgicer, B., et al. A Coiled Coil with a Fluorous Core. J. Am. Chem. Soc. 2001, 123(19), 4393-4399. View Source
- [2] Tang, Y., et al. Stabilization of coiled-coil peptide domains by introduction of trifluoroleucine. Biochemistry. 2001, 40(9), 2790-2796. View Source
